(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine
Description
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is an organic compound with the molecular formula C16H19NO. This compound features a benzylamine structure with a methoxy group attached to the benzyl ring and a methyl group attached to the other benzyl ring. It is used in various chemical and biological research applications due to its unique structural properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGYXNSSEGQBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353361 | |
| Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356093-22-6 | |
| Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl rings can influence the compound’s binding affinity and specificity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-benzyl)-(2-chloro-benzyl)-amine: Similar structure but with a chlorine substituent instead of a methyl group.
(4-Methoxy-benzyl)-(2-hydroxy-benzyl)-amine: Similar structure but with a hydroxyl group instead of a methyl group.
(4-Methoxy-benzyl)-(2-nitro-benzyl)-amine: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is unique due to the presence of both methoxy and methyl groups on the benzyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various research and industrial applications.
Biological Activity
(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine is an organic compound with significant potential in medicinal chemistry. Its structure, characterized by a methoxy group and a methyl group on the benzyl rings, suggests various biological activities, particularly in enzyme-substrate interactions and receptor binding. This article explores the compound's biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 255.34 g/mol
- Chemical Structure : The compound consists of two benzyl groups, one with a methoxy substituent and the other with a methyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Interaction : The compound can act as a probe to study enzyme-substrate interactions. Its structural features may influence its binding affinity, allowing it to modulate enzyme activity effectively.
- Receptor Binding : The methoxy and methyl groups may enhance the compound's ability to bind to various receptors, potentially acting as agonists or antagonists depending on the target.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new therapeutic agents against bacterial infections.
- Neuroactivity : The amine group is often associated with neuroactive properties, indicating possible interactions with neurotransmitter systems. This could lead to applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Enzyme Modulation :
- Researchers evaluated the compound's effect on specific enzymes involved in metabolic pathways. Results indicated that it could significantly alter enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
-
Receptor Binding Studies :
- A study focused on the compound's interaction with serotonin receptors showed promising results, indicating that it could modulate receptor activity, which is crucial for developing antidepressants.
-
Antimicrobial Activity Assessment :
- In vitro tests demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including resistant strains. This positions it as a potential lead compound for antibiotic development.
Data Tables
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial effects against resistant strains | |
| Enzyme Modulation | Alters enzyme activity in metabolic pathways | |
| Neuroactive Potential | Interacts with neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
